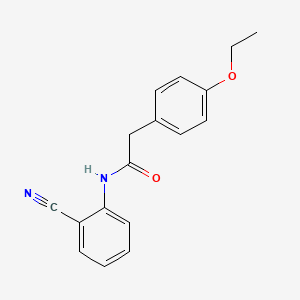
N-(2-cyanophenyl)-2-(4-ethoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-cyanophenyl)-2-(4-ethoxyphenyl)acetamide is a chemical compound that belongs to the class of amides. It is also known as EACA or epsilon-aminocaproic acid. This compound has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology.
作用机制
The mechanism of action of N-(2-cyanophenyl)-2-(4-ethoxyphenyl)acetamide is not fully understood. However, it is believed to work by inhibiting the activation of plasminogen to plasmin. Plasmin is an enzyme that is involved in the breakdown of fibrin, which is a protein that forms blood clots. By inhibiting the activation of plasminogen, N-(2-cyanophenyl)-2-(4-ethoxyphenyl)acetamide can prevent the breakdown of fibrin and promote blood clotting.
Biochemical and Physiological Effects:
N-(2-cyanophenyl)-2-(4-ethoxyphenyl)acetamide has a variety of biochemical and physiological effects. It has been found to increase the activity of plasminogen activators, which are enzymes that activate plasminogen to plasmin. It has also been found to inhibit the activation of plasminogen to plasmin, which can promote blood clotting. Additionally, it has been found to have anti-inflammatory effects.
实验室实验的优点和局限性
N-(2-cyanophenyl)-2-(4-ethoxyphenyl)acetamide has several advantages for lab experiments. It is a relatively inexpensive compound that is readily available. It is also stable under a variety of conditions, which makes it easy to handle and store. However, there are also some limitations to its use in lab experiments. It has a relatively low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, it has been found to have some cytotoxic effects, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of N-(2-cyanophenyl)-2-(4-ethoxyphenyl)acetamide. One direction is to further investigate its mechanism of action and its effects on the fibrinolytic system. Another direction is to explore its potential applications in the treatment of various medical conditions, such as thrombosis and inflammation. Additionally, there is a need for further research on the cytotoxic effects of N-(2-cyanophenyl)-2-(4-ethoxyphenyl)acetamide, and how these effects can be mitigated in lab experiments. Finally, there is a need for the development of new synthesis methods for N-(2-cyanophenyl)-2-(4-ethoxyphenyl)acetamide, which can improve its purity and yield.
合成方法
The synthesis of N-(2-cyanophenyl)-2-(4-ethoxyphenyl)acetamide can be achieved through a three-step process. The first step involves the reaction of 2-cyanophenylboronic acid with 4-ethoxybenzaldehyde in the presence of a palladium catalyst. This reaction produces 2-(4-ethoxyphenyl)-2-phenylacetonitrile. The second step involves the hydrolysis of this intermediate compound using hydrochloric acid. This produces N-(2-cyanophenyl)-2-(4-ethoxyphenyl)acetamide. The final step involves the recrystallization of the product to obtain a pure form of the compound.
科学研究应用
N-(2-cyanophenyl)-2-(4-ethoxyphenyl)acetamide has been extensively studied for its potential applications in scientific research. It has been found to have a variety of biochemical and physiological effects, which make it a valuable tool for researchers in the fields of biochemistry and physiology. It has been used to study the role of plasminogen activators in the fibrinolytic system, as well as the role of fibrinolysis in the regulation of blood coagulation.
属性
IUPAC Name |
N-(2-cyanophenyl)-2-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-2-21-15-9-7-13(8-10-15)11-17(20)19-16-6-4-3-5-14(16)12-18/h3-10H,2,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAEHSISPTNYMFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-propyl-2-(4-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5380250.png)
![(4R)-N-ethyl-4-{4-[({[(3-methylbenzyl)amino]carbonyl}amino)methyl]-1H-1,2,3-triazol-1-yl}-L-prolinamide hydrochloride](/img/structure/B5380258.png)
![4-[benzyl(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5380272.png)
amine hydrochloride](/img/structure/B5380279.png)

![9-[(3-hydroxypyridin-2-yl)carbonyl]-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5380301.png)
amino]methyl}-3-hydroxy-1-(4-isopropylbenzyl)piperidin-2-one](/img/structure/B5380309.png)
![N-[(5-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-1-yl]methyl}-2-furyl)methyl]-N-methylmethanesulfonamide](/img/structure/B5380317.png)
![N-ethyl-4-fluoro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5380339.png)
![N-(4-chlorophenyl)-N'-(2-{[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5380344.png)
![7-(1H-indol-7-ylcarbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5380358.png)

![N-[2-[(2-chlorobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine](/img/structure/B5380374.png)
![N-(4-ethoxyphenyl)-4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B5380381.png)